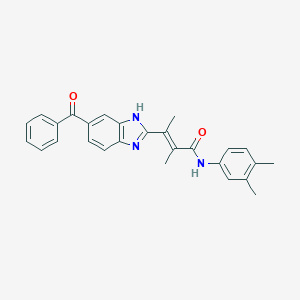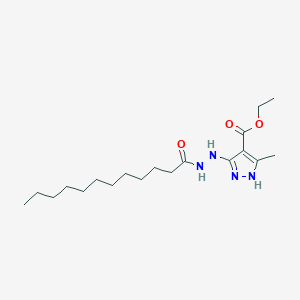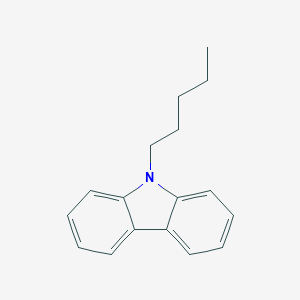![molecular formula C26H24ClN3O3 B290122 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone, also known as PZQ, is a pyrazinone derivative that has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. In
Wirkmechanismus
The exact mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone is not fully understood, but it is believed to involve disruption of the parasite's neuromuscular system. 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to cause rapid contraction and paralysis of the parasite's musculature, leading to its expulsion from the host's body.
Biochemical and Physiological Effects
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to have a number of biochemical and physiological effects on both the parasite and the host. In the parasite, 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone causes rapid contraction and paralysis of the musculature, leading to its expulsion from the host's body. In the host, 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to have immunomodulatory effects, reducing the severity of the host's immune response to the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone for lab experiments is its high efficacy in treating schistosomiasis. This makes it an ideal tool for studying the parasite and its interaction with the host. However, 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has some limitations as well. For example, it is not effective against all species of schistosomes, and there is some evidence to suggest that repeated use of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone may lead to the development of drug-resistant parasites.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone. One area of interest is the development of new formulations of the drug that are more effective against drug-resistant parasites. Another area of interest is the study of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone's immunomodulatory effects, which could have implications for the treatment of other diseases. Finally, there is interest in exploring the potential use of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone in combination with other drugs or therapies for the treatment of schistosomiasis.
Synthesemethoden
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This compound is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized with chloroacetyl chloride to produce the pyrazinone ring. The final step involves the reaction of the pyrazinone with phenethylamine and phenylacetic acid to form 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is a debilitating disease caused by parasitic worms that infect over 200 million people worldwide, primarily in developing countries. 5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone has been shown to be highly effective in treating schistosomiasis, with cure rates of up to 90% in some studies.
Eigenschaften
Molekularformel |
C26H24ClN3O3 |
|---|---|
Molekulargewicht |
461.9 g/mol |
IUPAC-Name |
5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[[(1S)-1-phenylethyl]amino]pyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O3/c1-17(18-10-6-4-7-11-18)28-25-26(31)30(20-12-8-5-9-13-20)23(24(27)29-25)19-14-15-21(32-2)22(16-19)33-3/h4-17H,1-3H3,(H,28,29)/t17-/m0/s1 |
InChI-Schlüssel |
KITVBOGYKQGLIN-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl |
SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)


methyl benzoate](/img/structure/B290064.png)